Cas no 2034369-05-4 (2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2034369-05-4
- 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide
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- Inchi: 1S/C19H17N5O3/c1-24-11-12(13-5-2-3-7-15(13)24)9-16(25)21-10-17-22-18(23-27-17)14-6-4-8-20-19(14)26/h2-8,11,14H,9-10H2,1H3,(H,21,25)
- InChI Key: NVFYCBKNTYXPIX-UHFFFAOYSA-N
- SMILES: O1C(CNC(CC2=CN(C)C3C=CC=CC2=3)=O)=NC(C2C(N=CC=C2)=O)=N1
Computed Properties
- Exact Mass: 363.13313942g/mol
- Monoisotopic Mass: 363.13313942g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 102Ų
2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-1492-4mg |
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034369-05-4 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6524-1492-5μmol |
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034369-05-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-1492-100mg |
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034369-05-4 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6524-1492-25mg |
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034369-05-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6524-1492-2mg |
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034369-05-4 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-1492-3mg |
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034369-05-4 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-1492-10mg |
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034369-05-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-1492-10μmol |
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034369-05-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-1492-20μmol |
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034369-05-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-1492-30mg |
2-(1-methyl-1H-indol-3-yl)-N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide |
2034369-05-4 | 30mg |
$119.0 | 2023-09-08 |
2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide Related Literature
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Additional information on 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide
Comprehensive Analysis of 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide (CAS No. 2034369-05-4)
The compound 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide (CAS No. 2034369-05-4) has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule combines an indole moiety with a 1,2,4-oxadiazole scaffold, linked via an acetamide bridge, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential as a modulator of biological pathways, given its structural resemblance to known bioactive compounds.
In recent years, the demand for novel heterocyclic compounds like 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide has surged, driven by the need for innovative treatments in areas such as neurodegenerative diseases, cancer, and inflammatory disorders. The indole core is a well-known pharmacophore, frequently found in FDA-approved drugs, while the 1,2,4-oxadiazole ring is recognized for its metabolic stability and ability to engage in hydrogen bonding, enhancing target specificity.
One of the most frequently asked questions about this compound is its synthetic route and mechanism of action. While detailed studies are still underway, preliminary research suggests that the molecule may interact with kinase enzymes or G-protein-coupled receptors (GPCRs), which are critical in signal transduction. The presence of the 2-oxo-1,2-dihydropyridin-3-yl group further adds to its versatility, as this fragment is often associated with metal chelation and enzyme inhibition.
From a drug design perspective, the acetamide linker in 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide provides flexibility, allowing the molecule to adopt conformations that optimize binding to biological targets. This feature is particularly valuable in the development of small-molecule inhibitors, where spatial orientation can significantly impact efficacy. Additionally, the compound's logP and solubility profiles suggest favorable pharmacokinetic properties, a key consideration in preclinical development.
The rise of computational chemistry and AI-driven drug discovery has further accelerated interest in compounds like CAS No. 2034369-05-4. Virtual screening and molecular docking studies have identified potential target proteins, paving the way for experimental validation. Researchers are also exploring its structure-activity relationship (SAR) to optimize potency and reduce off-target effects, a common challenge in medicinal chemistry.
Another hot topic surrounding this compound is its potential role in personalized medicine. With advancements in genomics and biomarker identification, molecules like 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide could be tailored to individual patient profiles, improving therapeutic outcomes. This aligns with the growing trend toward precision healthcare, where treatments are customized based on genetic and molecular data.
In summary, 2-(1-methyl-1H-indol-3-yl)-N-{3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide (CAS No. 2034369-05-4) represents a fascinating intersection of heterocyclic chemistry and drug development. Its multifaceted structure and potential applications in disease modulation make it a subject of ongoing research. As scientists continue to unravel its properties, this compound may soon emerge as a cornerstone in the next generation of therapeutics.
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